molecular formula C14H23N3 B2528517 {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine CAS No. 926226-18-8

{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine

Cat. No.: B2528517
CAS No.: 926226-18-8
M. Wt: 233.359
InChI Key: QHKAVVIOVVXKHH-UHFFFAOYSA-N
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Description

{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is a chemical compound of significant interest in medicinal chemistry and drug design. Its structure, featuring a piperazine ring substituted with an ethyl group and a benzylamine moiety, is characteristic of Mannich bases, a class of compounds known for their diverse biological activities . Mannich bases are generated through the introduction of an aminomethyl function and are investigated extensively as potential anticancer, cytotoxic, antibacterial, and antifungal agents . They can act as inhibitors of various enzymes or as ligands for numerous receptors, making them valuable scaffolds in the development of novel therapeutic candidates . Furthermore, the aminomethylation process can be utilized to tailor the physicochemical properties of a drug, such as its water solubility or lipophilicity, and can also produce prodrugs that release the active substance under controlled conditions . This compound is supplied for research purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-6-4-3-5-13(14)11-15/h3-6H,2,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKAVVIOVVXKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926226-18-8
Record name {2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 4-ethylpiperazine with a suitable benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or chloroform . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and purification systems to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the phenyl ring.

    Reduction: The major products are reduced forms of the piperazine ring.

    Substitution: The major products are substituted derivatives of the piperazine ring.

Scientific Research Applications

Oncology

Research indicates that compounds similar to {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine exhibit significant biological activities against cancer. Specifically, derivatives containing piperazine moieties have been identified as potent inhibitors of various kinases involved in cancer progression, such as FLT3 and BCR-ABL kinases. These kinases play crucial roles in cell signaling pathways associated with proliferation and survival of cancer cells, suggesting that this compound may have efficacy against certain cancer types by modulating these pathways.

Neuropharmacology

The structural features of compounds like This compound also point towards potential applications in neuropharmacology. Interaction studies have shown that similar compounds can effectively bind to various receptors and enzymes in the central nervous system, which may influence neurological conditions.

Case Study 1: Kinase Inhibition

A study focused on piperazine derivatives demonstrated their ability to inhibit FLT3 and BCR-ABL kinases effectively, leading to reduced cell proliferation in leukemia models. The unique substitution patterns on the piperazine ring were found to significantly impact the potency of these inhibitors .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of related compounds in models of neurodegenerative diseases. These studies highlighted the ability of certain derivatives to modulate neurotransmitter levels, suggesting a potential therapeutic role for This compound in treating conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Piperazine Substituent Variations

Variations in the piperazine substituent significantly alter physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine Ethyl C₁₃H₂₁N₃ 219.33 pKa: 9.13; Predicted boiling point: 330.7°C
[2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine Methyl C₁₃H₁₉N₃ 205.29 Lower lipophilicity; CAS 879896-50-1
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine 2-Fluorophenyl C₁₂H₁₆FN₃ 221.28 Enhanced receptor selectivity (e.g., serotonin receptors)

Key Insights :

  • Ethyl vs.
  • Aromatic Substituents : Fluorophenyl-substituted piperazines (e.g., 2-fluorophenyl in ) are common in antipsychotic agents, suggesting substituent-dependent receptor binding .

Aromatic Core Modifications

Structural changes to the benzylamine core impact electronic properties and bioactivity:

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Notable Features
{2-[(1H-Imidazol-1-yl)methyl]phenyl}methanamine Imidazole-substituted C₁₁H₁₃N₃ 187.25 Hydrogen-bonding capacity from imidazole; CAS 159148-88-6
5-((4-Ethylpiperazin-1-Yl)Methyl)Pyridin-2-Amine Pyridine core C₁₂H₁₈N₄ 218.30 Electron-deficient ring may alter π-π interactions; CAS 1180132-17-5
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine Pyridine + fluorophenyl C₁₆H₁₈FN₅ 299.35 Dual heterocyclic system for multi-target activity

Key Insights :

  • Imidazole vs.
  • Pyridine vs. Benzene : Pyridine’s electron-withdrawing nature may reduce basicity compared to benzylamine analogues, affecting ionization at physiological pH .

Positional Isomerism

The position of the piperazine-methyl group on the aromatic ring influences steric and electronic effects:

Compound Name Substituent Position Molecular Formula Molar Mass (g/mol) Biological Relevance
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine Meta-substitution C₁₂H₁₉N₃ 205.29 Altered spatial orientation for receptor binding; CAS 672325-37-0
Target Compound (para-substitution) Para-substitution C₁₃H₂₁N₃ 219.33 Optimal geometry for CNS penetration

Key Insights :

  • Meta vs. Para : Para-substitution may improve alignment with hydrophobic pockets in target proteins compared to meta-substituted isomers .

Functional Group Replacements

Alternative functional groups modulate polarity and stability:

Compound Name Functional Group Molecular Formula Molar Mass (g/mol) Impact on Properties
{2-[(4-Ethylpiperazin-1-yl)carbonyl]phenyl}amine Carbonyl linker C₁₄H₂₀N₃O 246.33 Increased polarity; reduced metabolic oxidation
3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylthiazolidin-4-one Thiazolidinone C₁₇H₁₆N₄OS 324.40 Enhanced antimicrobial activity

Key Insights :

  • Carbonyl Linker : Introduces hydrogen-bond acceptor sites but may reduce CNS penetration due to higher polarity .

Biological Activity

The compound {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, characterized by its unique phenylpiperazine structure, has garnered attention in various fields of medicinal chemistry due to its biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is defined by the following structural formula:

C16H24N2\text{C}_{16}\text{H}_{24}\text{N}_2

This compound features a central phenyl group connected to a methanamine moiety, which is further substituted by a 4-ethylpiperazine group. This structural configuration is significant for its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. The phenylpiperazine moiety facilitates binding to these receptors, modulating neurotransmission pathways which can lead to various pharmacological effects, including:

  • Anticonvulsant Activity : Studies have shown that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, related compounds have been evaluated for their efficacy in animal models of epilepsy, showing significant protective effects in the maximal electroshock (MES) test .
  • Anticancer Potential : Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The interaction with vascular endothelial growth factor receptor 2 (VEGFR-2) has been highlighted as a mechanism for inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant protection in MES test at doses of 100 mg/kg
AnticancerCytotoxicity against leukemia and colon cancer cell lines
Receptor BindingModulation of serotonin and dopamine receptors

Case Studies

  • Anticonvulsant Activity : A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, showing that certain compounds provided significant anticonvulsant protection in MES tests. Notably, compounds with higher lipophilicity exhibited delayed yet prolonged anticonvulsant effects .
  • Anticancer Research : In vitro studies targeting VEGFR-2 demonstrated that certain derivatives exhibited potent inhibitory activity against human tumor cell lines. Compounds were assessed for their IC50 values, revealing promising results that suggest potential as therapeutic agents in cancer treatment .
  • Mannich Base Derivatives : Research on Mannich bases containing piperazine structures indicated reduced cytotoxicity towards cancer cells while maintaining other biological activities such as antibacterial and antifungal properties. This highlights the versatility and therapeutic potential of piperazine derivatives in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, and how can reaction conditions be optimized for purity and yield?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 4-ethylpiperazine with a benzaldehyde derivative followed by reduction using NaBH4_4 or catalytic hydrogenation. Optimization includes controlling temperature (50–80°C), solvent choice (e.g., dichloromethane or ethanol), and stoichiometric ratios to minimize by-products like unreacted intermediates or over-alkylated species .
  • Purity Enhancement : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assigns protons and carbons in the piperazine ring (δ 2.3–2.7 ppm for N-CH2_2) and benzylamine moiety (δ 3.8–4.2 ppm for CH2_2NH2_2) .
  • FTIR : Confirms NH2_2 stretching (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}).
  • Mass Spectrometry : ESI-MS identifies the molecular ion peak (m/z ~233.3 for [M+H]+^+) and fragments like [C6_6H5_5CH2_2NH2_2]+^+ .

Q. What are the common impurities encountered during synthesis, and how are they identified?

  • By-Products : Over-alkylation products (e.g., di-substituted piperazine) or oxidation of the amine group.
  • Detection : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities. GC-MS identifies volatile by-products like residual solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

  • Methodology : Synthesize analogs with variations in the piperazine ring (e.g., 4-methyl, 4-cyclopropyl) or benzylamine substituents. Test antimicrobial activity via broth microdilution (MIC assays) or enzyme inhibition (e.g., kinase assays). For example, replacing ethyl with morpholine-sulfonyl groups enhances antimicrobial potency .
  • Data Analysis : Use IC50_{50}/MIC values and molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with target binding .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Case Study : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols: use consistent cell lines (e.g., HEK293 for receptor studies), control buffer systems, and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can computational models predict the compound’s binding affinity to neurological targets?

  • Approach : Perform molecular dynamics simulations (GROMACS) to assess interactions with dopamine D2_2 or serotonin receptors. Parameterize force fields (CHARMM36) using DFT-calculated partial charges. Validate with experimental Ki_i values from radioligand binding assays .

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

  • Assays :

  • Bacterial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Fungal : Disk diffusion against C. albicans.
  • Mechanistic : β-lactamase inhibition assays or time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?

  • Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility. Replace ethyl with trifluoromethyl to reduce CYP450-mediated metabolism.
  • Testing :

  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Metabolism : Liver microsome assays (human/rat) to measure t1/2_{1/2} .

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